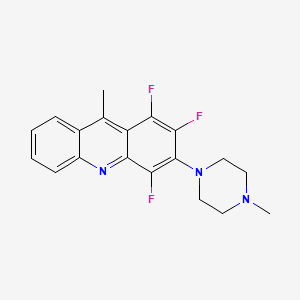
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is a chemical compound with the molecular formula C19H18F3N3 and a molecular weight of 345.37 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a methyl group, and a piperazine ring attached to an acridine core.
準備方法
The synthesis of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine involves several steps:
Starting Materials: The synthesis typically begins with the preparation of the acridine core, which can be derived from anthranilic acid or related compounds.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Piperazine Attachment: The piperazine ring is attached through nucleophilic substitution reactions, often using 1-methylpiperazine as the nucleophile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs .
類似化合物との比較
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine can be compared with other similar compounds, such as:
1,2,4-Trifluoro-9-methylacridine: Lacks the piperazine ring, resulting in different chemical and biological properties.
9-Methyl-3-(4-methylpiperazin-1-yl)acridine: Lacks the trifluoromethyl groups, affecting its lipophilicity and reactivity.
1,2,4-Trifluoroacridine: Lacks both the methyl and piperazine groups, leading to distinct chemical behavior.
The unique combination of trifluoromethyl, methyl, and piperazine groups in this compound makes it a valuable compound for various scientific applications.
生物活性
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is a synthetic compound with notable biological activity, particularly in cancer research. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.
- Molecular Formula : C19H18F3N3
- Molecular Weight : 345.37 g/mol
- LogP : 4.43 (indicates lipophilicity)
- Polar Surface Area : 15.38 Ų
These properties suggest that the compound has a significant ability to penetrate cell membranes, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Acridine Core : Derived from anthranilic acid.
- Methylation : Introduction of the methyl group via methyl iodide.
- Piperazine Attachment : Achieved through nucleophilic substitution reactions using 1-methylpiperazine .
The compound's mechanism of action is primarily linked to its ability to intercalate with DNA due to its planar aromatic structure. This interaction can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells. The trifluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with various biological targets .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Cell Growth : In vitro tests demonstrated that derivatives of acridine, including this compound, exhibited significant growth inhibition in various cancer cell lines (e.g., MCF7 breast cancer cells and DU-145 prostate cancer cells). The observed IC50 values ranged from 0.52 µM to 0.83 µM against topoisomerase enzymes .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.52 | Topoisomerase IIB |
| Doxorubicin | 0.83 | Topoisomerase IIB |
Mechanistic Studies
Cell-cycle analysis revealed that treatment with this compound led to G2/M phase arrest and induced pro-apoptotic activity in treated cells . Molecular dynamics simulations indicated optimal binding interactions between the compound and target proteins, supporting its role as a potential therapeutic agent.
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other acridine derivatives:
- 1,2,4-Trifluoroacridine : Lacks the piperazine moiety.
- 9-Methylacridine : Does not contain trifluoromethyl groups.
This structural diversity affects their biological activities and therapeutic potentials.
特性
IUPAC Name |
1,2,4-trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-11-12-5-3-4-6-13(12)23-18-14(11)15(20)16(21)19(17(18)22)25-9-7-24(2)8-10-25/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWSKUKVSSSWGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)N4CCN(CC4)C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














